molecular formula C9H5F2NO B1621730 6,8-Difluoroquinolin-4-ol CAS No. 243448-16-0

6,8-Difluoroquinolin-4-ol

Cat. No. B1621730
CAS RN: 243448-16-0
M. Wt: 181.14 g/mol
InChI Key: IFNWXFDCHWBABW-UHFFFAOYSA-N
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Description

6,8-Difluoroquinolin-4-ol is a chemical compound with the molecular formula C9H5F2NO . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of this compound involves the use of trichlorophosphate . The process involves heating 4-Hydroxy-6,8-difluoro-quinoline in POCl3 at reflux for 12 hours . After complete consumption of the starting material, the contents are brought to room temperature and excess POCl3 is removed under reduced pressure . The crude product is then purified by column chromatography .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C9H5F2NO/c10-5-3-6-8(13)1-2-12-9(6)7(11)4-5/h1-4H,(H,12,13) . The molecular weight of the compound is 181.14 .


Physical And Chemical Properties Analysis

This compound is a solid substance at room temperature . It has a molecular weight of 181.14 . The boiling point is reported to be 311.5±37.0 C at 760 mmHg .

Scientific Research Applications

Antibacterial Activity

  • 6,8-Difluoroquinolin-4-ol derivatives exhibit significant antibacterial properties. A study revealed that certain 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, related to this compound, displayed substantial activity against Gram-positive and Gram-negative bacteria (Koga et al., 1980).
  • New 8-nitrofluoroquinolone models showed interesting antibacterial activity against gram-positive and/or gram-negative strains (Al-Hiari et al., 2007).

Application in Organic Light-Emitting Diodes (OLEDs)

  • Studies on 8-hydroxyquinoline metallic derivatives, closely related to this compound, have shown that they are good candidates for use in OLEDs, demonstrating strong fluorescence and efficient performance (Huo et al., 2015).

Antimalarial Therapy

  • 8-Aminoquinoline therapy, which is related to the quinoline family, has been crucial in treating latent malaria. This therapy has brought significant scientific discoveries and promises against endemic malaria (Baird, 2019).

Anti-Corrosion Properties

  • 8-Hydroxyquinoline derivatives have been investigated for their anti-corrosion potency in acidic media for mild steel, showing significant effectiveness (Douche et al., 2020).

Toxicology

  • The halogenated 8-hydroxyquinoline, Clioquinol, a compound related to this compound, has been studied for its toxicology. It was initially used as an anti-parasitic agent but was withdrawn due to neurotoxicity concerns. Recently, it has been investigated for its potential in treating malignancies and Alzheimer's disease (Mao & Schimmer, 2008).

Fluorescent Sensing and Imaging

  • Some novel 8-hydroxyquinoline-substituted boron-dipyrromethene derivatives have been synthesized for their pH-sensing properties, which can be useful in various scientific and medical applications (Chen et al., 2011).

Antimicrobial Agents

  • 8-Trifluoromethylquinoline-based 1,2,3-triazoles have been synthesized showing potential as potent antimicrobial agents (Garudachari et al., 2014).

Metal Ion Extraction

  • 8-Sulfonamidoquinoline derivatives have been used as extraction reagents for solvent extraction of several divalent metal cations using an ionic liquid extraction system (Ajioka et al., 2008).

Synthesis and Characterization

  • The synthesis and characterization of divalent transition metal complexes of 8-hydroxyquinoline have been explored, focusing on their antimicrobial activity (Patel & Patel, 2017).

Radiofluorination for PET Imaging

  • The radiofluorination of 6-(fluoro)quinoline derivatives has been studied for PET imaging, particularly for detecting human neurofibrillary tangles (Collier et al., 2017).

Safety and Hazards

The safety information for 6,8-Difluoroquinolin-4-ol indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Biochemical Analysis

Biochemical Properties

6,8-Difluoroquinolin-4-ol plays a significant role in biochemical reactions, particularly in proteomics research . It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily characterized by its ability to bind to specific sites on these biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their activity depending on the context .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, this compound can impact cell signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can bind to enzymes, inhibiting or activating their activity, which in turn affects various biochemical pathways. The compound’s ability to modulate gene expression is also significant, as it can lead to changes in the production of proteins involved in critical cellular functions . These molecular mechanisms highlight the compound’s potential as a tool for studying biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term exposure to the compound can result in sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in research .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key enzymes, leading to changes in the production and utilization of metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms of this compound is essential for elucidating its effects on cellular function and its potential therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is critical for its interactions with biomolecules and its overall impact on cellular processes .

properties

IUPAC Name

6,8-difluoro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO/c10-5-3-6-8(13)1-2-12-9(6)7(11)4-5/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNWXFDCHWBABW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C1=O)C=C(C=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371741
Record name 6,8-Difluoroquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

243448-16-0
Record name 6,8-Difluoro-4-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=243448-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,8-Difluoroquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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